2-(3-BROMO-4-METHYLPHENYL)-5-METHYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-(3-BROMO-4-METHYLPHENYL)-5-METHYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a brominated aromatic ring and a tetrahydroisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-4-METHYLPHENYL)-5-METHYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps. One common approach is to start with the bromination of 4-methylphenyl derivatives, followed by cyclization reactions to form the tetrahydroisoindole core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMO-4-METHYLPHENYL)-5-METHYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the brominated aromatic ring or the tetrahydroisoindole core.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydro derivatives.
Scientific Research Applications
2-(3-BROMO-4-METHYLPHENYL)-5-METHYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3-BROMO-4-METHYLPHENYL)-5-METHYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated aromatic ring and the tetrahydroisoindole core can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-BROMO-4-METHYLPHENYL)-5-METHYL-2,3,3A,4,7,7A-HEXAHYDRO-1H-ISOINDOLE-1,3-DIONE: shares similarities with other brominated aromatic compounds and tetrahydroisoindole derivatives.
4-[2-(3-bromo-4-methylphenyl)propyl]-2H-1,2,3-triazole: is another compound with a brominated aromatic ring and a different core structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of a brominated aromatic ring and a tetrahydroisoindole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-bromo-4-methylphenyl)-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-9-3-6-12-13(7-9)16(20)18(15(12)19)11-5-4-10(2)14(17)8-11/h3-5,8,12-13H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBGHCPUQNBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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